molecular formula C17H12ClN5O B2805547 6-Benzyl-3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893913-72-9

6-Benzyl-3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2805547
CAS RN: 893913-72-9
M. Wt: 337.77
InChI Key: GYSMRZRNLUUNNW-UHFFFAOYSA-N
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Description

“6-Benzyl-3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one” is a complex organic compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are structurally similar to purines and exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive properties .


Synthesis Analysis

The synthesis of triazolopyrimidines involves several steps. One method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . Another method involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis of novel compounds related to "6-Benzyl-3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one," highlighting innovative methods and chemical reactions. For example, El-Agrody et al. (2001) described the heteroaromatization with 4-Hydroxycoumarin, leading to the synthesis of new pyrano[2,3-d]pyrimidines and triazolopyrimidine derivatives, showcasing a variety of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones with antimicrobial activity tests (El-Agrody et al., 2001). Hassneen and Abdallah (2003) explored new routes to synthesize pyridino[2,3-d]pyrimidin-4-one derivatives, revealing the potential for further chemical modifications and applications (Hassneen & Abdallah, 2003).

Biological Activities

The search for bioactive compounds is a significant focus of research involving triazolopyrimidines. Divate and Dhongade-Desai (2014) reported on the efficient microwave-assisted synthesis of triazolopyrimidine derivatives, highlighting one compound's promising anticonvulsant properties, demonstrating the potential pharmaceutical applications of these compounds (Divate & Dhongade-Desai, 2014). Additionally, Gilava et al. (2020) synthesized a series of triazolopyrimidines, evaluating their antimicrobial and antioxidant activities, suggesting their utility in developing new therapeutic agents (Gilava et al., 2020).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal potentials of triazolopyrimidines and related compounds have been a significant area of research. Borthakur et al. (2016) synthesized [1,2,4]triazolo[1,5-a]pyrimidin-6-one derivatives and tested them for antifungal activities, indicating their potential utility in addressing fungal infections (Borthakur et al., 2016).

Anticonvulsant Activities

Exploring the anticonvulsant activities of triazolopyrimidine derivatives, Wang et al. (2019) found that certain derivatives exhibited significant anticonvulsant effects, suggesting their potential in developing new antiepileptic drugs (Wang et al., 2019).

Antitumor Agents

The synthesis of pyridotriazolopyrimidines with potential antitumor activities was explored by Abdallah et al. (2017), indicating the promise of these compounds in cancer therapy applications (Abdallah et al., 2017).

properties

IUPAC Name

6-benzyl-3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O/c18-13-6-8-14(9-7-13)23-16-15(20-21-23)17(24)22(11-19-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSMRZRNLUUNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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